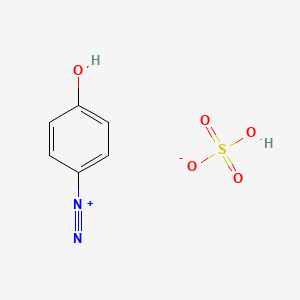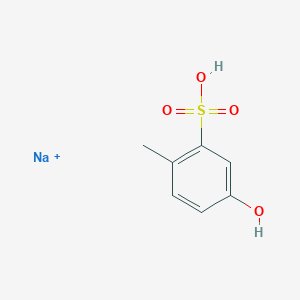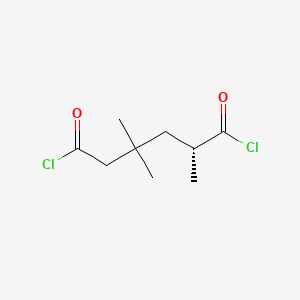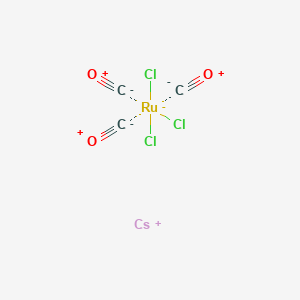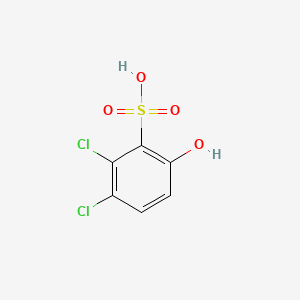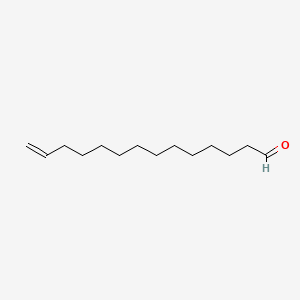
Calcium bis(N-cyanostearamidate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium bis(N-cyanostearamidate) is a chemical compound with the molecular formula C38H66CaN4O6. It is known for its unique structure, which includes calcium ions coordinated with N-cyanostearamidate ligands. This compound is used in various industrial and scientific applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Calcium bis(N-cyanostearamidate) typically involves the reaction of calcium salts with N-cyanostearamidate ligands. One common method includes the reaction of calcium chloride with N-cyanostearamidate in an organic solvent under controlled temperature and pH conditions. The reaction is usually carried out at room temperature with continuous stirring to ensure complete dissolution and interaction of the reactants .
Industrial Production Methods: In industrial settings, the production of Calcium bis(N-cyanostearamidate) may involve large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The process may include steps such as filtration, purification, and drying to obtain the final product in a pure and stable form .
Chemical Reactions Analysis
Types of Reactions: Calcium bis(N-cyanostearamidate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The N-cyanostearamidate ligands can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Calcium bis(N-cyanostearamidate) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Calcium bis(N-cyanostearamidate) involves its interaction with specific molecular targets. The compound can bind to metal ions and proteins, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activities and the alteration of cellular signaling processes .
Comparison with Similar Compounds
- Calcium cyanamide
- Calcium stearate
- Calcium acetate
Comparison: Calcium bis(N-cyanostearamidate) is unique due to its dual functional groups (cyano and stearamidate) which provide distinct chemical reactivity and biological activity compared to other calcium compounds. For instance, while calcium cyanamide is primarily used as a fertilizer, Calcium bis(N-cyanostearamidate) has broader applications in both scientific research and industry .
Properties
CAS No. |
84681-98-1 |
|---|---|
Molecular Formula |
C19H33CaN2O3+ |
Molecular Weight |
377.6 g/mol |
IUPAC Name |
calcium;18-(cyanoamino)-18-oxooctadecanoate |
InChI |
InChI=1S/C19H34N2O3.Ca/c20-17-21-18(22)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-19(23)24;/h1-16H2,(H,21,22)(H,23,24);/q;+2/p-1 |
InChI Key |
NHSDDHGVYHSWPF-UHFFFAOYSA-M |
Canonical SMILES |
C(CCCCCCCCC(=O)[O-])CCCCCCCC(=O)NC#N.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



